{4-[(oxan-4-yl)methyl]oxan-4-yl}methanol
CAS No.: 1483547-03-0
Cat. No.: VC11578191
Molecular Formula: C12H22O3
Molecular Weight: 214.30 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1483547-03-0 |
|---|---|
| Molecular Formula | C12H22O3 |
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | [4-(oxan-4-ylmethyl)oxan-4-yl]methanol |
| Standard InChI | InChI=1S/C12H22O3/c13-10-12(3-7-15-8-4-12)9-11-1-5-14-6-2-11/h11,13H,1-10H2 |
| Standard InChI Key | SNQHXXSLSZNVLI-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1CC2(CCOCC2)CO |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central methylene group () linking two oxane rings at their 4-positions, with one ring further substituted by a hydroxymethyl group (). This configuration creates a rigid, symmetrical framework that influences its physicochemical behavior. The oxane rings adopt chair conformations, minimizing steric strain and enhancing stability .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 214.30 g/mol | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Density | Not reported | |
| Solubility | Likely polar aprotic solvents |
Spectroscopic Characterization
While direct data for {4-[(oxan-4-yl)methyl]oxan-4-yl}methanol is scarce, analogous compounds such as 4-(hydroxymethyl)tetrahydropyran () have been characterized using -NMR and -NMR spectroscopy . Key signals include:
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-NMR: Hydroxyl protons ( 1.5–2.0 ppm), methylene bridges ( 3.3–3.7 ppm), and oxane ring protons ( 1.6–1.8 ppm) .
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IR Spectroscopy: O-H stretching (3200–3500 cm) and C-O-C ether vibrations (1100 cm) .
Synthesis and Derivatives
Synthetic Routes
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Ether Coupling: Reacting 4-(bromomethyl)oxane with 4-hydroxymethyloxane in the presence of a base (e.g., KCO).
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Reductive Amination: For piperidine-containing analogs, reductive amination of oxane-carbaldehydes with aminomethanol derivatives has been employed.
Structural Analogs and Modifications
Derivatives of this compound exhibit diverse applications:
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{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol (CAS 1248228-37-6): A piperidine-modified variant studied for its potential as a cannabinoid receptor agonist precursor.
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{4-[(2-Methylphenyl)methyl]oxan-4-yl}methanol (CAS 1462275-44-0): A benzyl-substituted derivative explored in polymer science.
Applications in Pharmaceutical and Material Science
Drug Discovery Scaffolds
The hydroxymethyl-oxane motif is prevalent in Toll-like receptor (TLR) agonists, such as pteridinone derivatives used in viral hepatitis therapies . The compound’s rigidity and polarity make it a candidate for:
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Cannabinoid Receptor Agonists: As seen in 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone, a CB2 receptor-targeting drug .
Polymer and Catalysis Applications
The compound’s ether linkages and hydroxyl group suggest utility in:
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Epoxy Resins: As cross-linking agents or viscosity modifiers .
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Chiral Catalysts: Functionalized oxane rings could serve as ligands in asymmetric synthesis .
Future Research Directions
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Synthetic Optimization: Developing scalable, high-yield routes for large-scale production.
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Biological Screening: Evaluating antimicrobial, anti-inflammatory, or anticancer activities.
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Material Studies: Investigating its role in photoresists or biodegradable polymers.
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Toxicological Profiling: Assessing ecotoxicology and biodegradability for industrial use.
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